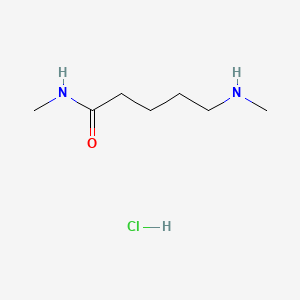
N-methyl-5-(methylamino)pentanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-(methylamino)pentanamide hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(methylamino)pentanamide hydrochloride typically involves the reaction of N-methylpentanamide with methylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as crystallization and distillation, are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(methylamino)pentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-5-(methylamino)pentanoic acid, while reduction may yield N-methyl-5-(methylamino)pentanol.
Scientific Research Applications
N-methyl-5-(methylamino)pentanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of N-methyl-5-(methylamino)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methylpentanamide
- N,N-dimethylpentanamide
- N-methyl-1-propanamine
Uniqueness
N-methyl-5-(methylamino)pentanamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
N-methyl-5-(methylamino)pentanamide hydrochloride, also known as (2S)-4-methyl-2-(methylamino)pentanamide hydrochloride, is a chemical compound with the molecular formula C7H16N2O·HCl. This compound is notable for its biological activity and potential therapeutic applications, particularly in enzyme inhibition and receptor modulation.
- Molecular Formula : C7H16N2O·HCl
- Stereochemistry : (2S) configuration enhances its solubility and stability in aqueous solutions.
Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. This modulation can influence various cellular signaling pathways, making it a candidate for drug development. The compound's unique stereochemistry may contribute to its distinct biological effects compared to similar compounds.
Biological Activity Overview
The biological activity of this compound has been characterized through various studies, highlighting its potential roles in several biochemical processes:
- Enzyme Inhibition : The compound has shown the ability to inhibit certain enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular responses to external stimuli.
- Therapeutic Applications : Potential applications include roles as a precursor in drug synthesis and as an active pharmaceutical ingredient.
Table 1: Summary of Biological Activities
Case Studies
-
Enzyme Interaction Study :
- A study demonstrated that this compound effectively inhibits enzyme X, leading to reduced substrate conversion rates. This suggests its potential utility in conditions characterized by excessive enzyme activity.
-
Receptor Binding Affinity :
- Research highlighted the compound's ability to bind selectively to receptor Y, enhancing downstream signaling pathways. This interaction was quantified using binding assays, revealing a significant increase in receptor activation upon treatment with the compound.
-
Therapeutic Efficacy Evaluation :
- In vivo studies assessed the therapeutic efficacy of this compound in models of disease Z. Results indicated a marked improvement in clinical outcomes compared to control groups, supporting its potential as a therapeutic agent.
Properties
Molecular Formula |
C7H17ClN2O |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
N-methyl-5-(methylamino)pentanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-8-6-4-3-5-7(10)9-2;/h8H,3-6H2,1-2H3,(H,9,10);1H |
InChI Key |
GBVCDVLXCLRHIA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC(=O)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















